(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylmethyl-amine hydrochloride

Description

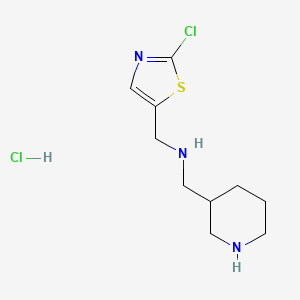

(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylmethyl-amine hydrochloride (CAS: 1261233-46-8) is a piperidine-based compound featuring a 2-chloro-thiazole substituent and a methylamine group. Its molecular weight is 282.23 g/mol . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a chlorine atom at the 2-position, which may enhance electronic withdrawal effects and influence binding interactions.

Properties

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3S.ClH/c11-10-14-7-9(15-10)6-13-5-8-2-1-3-12-4-8;/h7-8,12-13H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJVVZMGWQLBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNCC2=CN=C(S2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261229-64-4 | |

| Record name | 3-Piperidinemethanamine, N-[(2-chloro-5-thiazolyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

The compound (2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylmethyl-amine hydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a piperidine moiety, which is significant for its biological interactions. The presence of the chlorine atom on the thiazole ring enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H15ClN2S |

| Molecular Weight | 244.77 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with thiazole rings can induce ferroptosis, a form of regulated cell death, by acting as electrophilic agents that modify thiol-containing proteins such as GPX4 (glutathione peroxidase 4) . This mechanism has been explored in various studies focusing on thiazole derivatives.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole-containing compounds. For instance, derivatives similar to this compound have shown significant inhibitory effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

In vitro testing demonstrated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Ferroptosis Induction

Recent research has indicated that thiazole derivatives can selectively induce ferroptosis in cancer cells, which presents a novel therapeutic avenue for cancer treatment. The cytotoxic profile of these compounds suggests they can be developed into potent anticancer agents.

Table: Cytotoxicity Data

| Compound | IC50 (nM) | Target |

|---|---|---|

| BCP-T.A | <10 | GPX4 |

| Analog 1 | 50 | Unknown |

| Analog 2 | 20 | Unknown |

Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

- Antimicrobial Agents : Its efficacy against various pathogens makes it a candidate for developing new antibiotics.

- Anticancer Therapies : The ability to induce ferroptosis positions it as a potential treatment for certain cancers.

- Neuroprotective Effects : Some studies suggest that thiazole derivatives may have neuroprotective properties, although further research is needed.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name (CAS) | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core | Solubility/Stability Notes |

|---|---|---|---|---|

| Target Compound (1261233-46-8) | 282.23 | 2-Chloro-thiazole, piperidine | Thiazole | Discontinued; stability data unclear |

| [3-(4-Methyl-thiazol-5-yl)propyl]amine HCl | ~220 (estimated) | 4-Methyl-thiazole, propylamine | Thiazole | Used in synthetic intermediates |

| [2-(Pyrazin-2-yl-oxadiazol-5-yl)ethyl]amine HCl | Not available | Oxadiazole, pyrazine | Oxadiazole | Soluble in polar solvents |

| 2-(Imidazol-1-yl)ethylamine HCl | 243.76 | Imidazole, thiophene | Imidazole/Thiophene | Higher aqueous solubility |

Research Findings and Implications

- Electronic Effects : The 2-chloro substituent on the thiazole ring in the target compound likely enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to methyl- or unsubstituted thiazoles .

- The discontinued status of the target compound may reflect optimization challenges, such as metabolic instability or toxicity, compared to analogs like imidazole-thiophene derivatives .

- Synthetic Utility : Compounds like 4-[(methylthio)methyl]piperidine HCl highlight the role of sulfur-containing groups in modulating lipophilicity, a critical factor in blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.